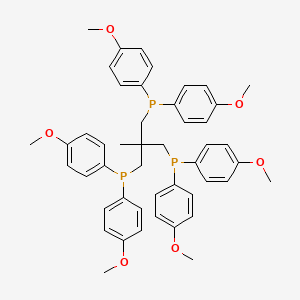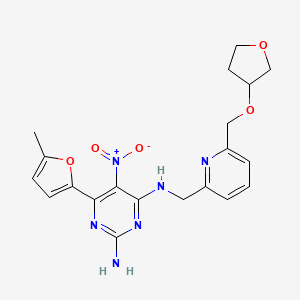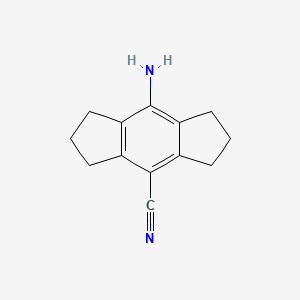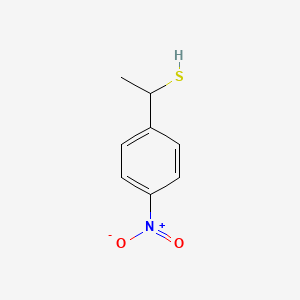
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is an organophosphorus compound characterized by the presence of multiple phosphine groups. These compounds are often used as ligands in coordination chemistry and catalysis due to their ability to donate electron pairs to metal centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) typically involves the reaction of 4-methoxyphenylphosphine with a suitable alkylating agent. The reaction conditions often require a base to deprotonate the phosphine, facilitating nucleophilic attack on the alkylating agent. Common solvents for this reaction include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Transition metal complexes, typically in solvents like acetonitrile or ethanol.
Major Products
Oxidation: Phosphine oxides.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their catalytic properties in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology and Medicine
While specific applications in biology and medicine are less common, organophosphorus compounds can be explored for their potential as enzyme inhibitors or in drug delivery systems due to their ability to form stable complexes with metal ions.
Industry
In industry, these compounds are used in catalysis for the production of fine chemicals and pharmaceuticals. Their ability to stabilize transition metal catalysts makes them valuable in various industrial processes.
Mecanismo De Acción
The mechanism by which (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) exerts its effects is primarily through coordination with metal centers. The phosphine groups donate electron pairs to the metal, forming stable complexes that can facilitate various catalytic reactions. The molecular targets are typically transition metals such as palladium, platinum, and rhodium.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphine groups, similar to the compound .
Uniqueness
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is unique due to the presence of multiple 4-methoxyphenyl groups, which can influence the electronic and steric properties of the ligand. This can result in different reactivity and selectivity in catalytic applications compared to other phosphine ligands.
Propiedades
Fórmula molecular |
C47H51O6P3 |
|---|---|
Peso molecular |
804.8 g/mol |
Nombre IUPAC |
[3-bis(4-methoxyphenyl)phosphanyl-2-[bis(4-methoxyphenyl)phosphanylmethyl]-2-methylpropyl]-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C47H51O6P3/c1-47(32-54(41-20-8-35(48-2)9-21-41)42-22-10-36(49-3)11-23-42,33-55(43-24-12-37(50-4)13-25-43)44-26-14-38(51-5)15-27-44)34-56(45-28-16-39(52-6)17-29-45)46-30-18-40(53-7)19-31-46/h8-31H,32-34H2,1-7H3 |
Clave InChI |
RRCZGCNMISMWGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(CP(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CP(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
![N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine](/img/structure/B12506010.png)
![3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)
![8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12506014.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12506020.png)

![4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B12506043.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid](/img/structure/B12506054.png)


![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)
